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Compound of Interest

Compound Name: 3-ethynyl-4-methyl-1H-pyrazole
CAS No.: 2137742-39-1
Cat. No.: B6618606
Get Quote
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Executive Summary

3-Ethynyl-4-methyl-1H-pyrazole (CAS: 2137742-39-1) is a high-value heterocyclic building
block, primarily utilized in fragment-based drug discovery (FBDD) and "click" chemistry
applications. Its terminal alkyne moiety serves as a versatile handle for copper-catalyzed azide-
alkyne cycloaddition (CuAAC), while the pyrazole core offers hydrogen-bonding motifs critical
for kinase inhibitor scaffolds.

This technical guide details the synthesis, isolation, and rigorous structure elucidation of this
compound. It addresses the specific challenge of annular tautomerism (3- vs. 5-position)
characteristic of N-unsubstituted pyrazoles, providing a definitive spectroscopic framework for
identification.

Chemical Identity & Properties
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Property Detail

IUPAC Name 3-Ethynyl-4-methyl-1H-pyrazole
CAS Number 2137742-39-1

Molecular Formula CeHsN2

Molecular Weight 106.13 g/mol

SMILES CC1=C(C#C)N=CN1
Appearance Off-white to pale yellow solid

Soluble in DMSO, MeOH, DCM; sparingly

Solubility
soluble in water

Synthesis: The Ohira-Bestmann Homologation

While Sonogashira coupling is a valid route, the most robust and scalable method for
synthesizing 3-ethynyl-4-methyl-1H-pyrazole avoids transition metal contamination by using
the Seyferth-Gilbert homologation (specifically the Ohira-Bestmann modification) on the
corresponding aldehyde.

Reaction Scheme

The transformation converts 4-methyl-1H-pyrazole-3-carbaldehyde directly to the terminal
alkyne using the Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate).[1][2]
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Caption: One-pot homologation workflow converting the aldehyde precursor to the terminal
alkyne via a diazo intermediate.

Experimental Protocol

Step 1: Reagent Preparation

e Dissolve 4-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in anhydrous Methanol (0.5 M
concentration).

e Cool the solution to 0 °C (ice bath).

e Add Potassium Carbonate (K2COs) (2.0 eq) followed by Ohira-Bestmann reagent (1.2 eq).
Note: The base generates the active diazo-phosphonate anion in situ.[2]

Step 2: Reaction & Workup

Stir at 0 °C for 30 minutes, then warm to Room Temperature (25 °C) and stir for 12 hours.

Quench: Dilute with saturated NaHCOs solution.

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

Purification: Dry over Na=SOa, concentrate, and purify via silica gel flash chromatography
(Gradient: 0-50% EtOAc in Hexanes).

Critical Control Point: The reaction produces N2 gas. Ensure adequate venting.

Structure Elucidation

The elucidation relies on distinguishing the target from its regioisomers (e.g., 4-ethynyl-3-
methyl) and characterizing the tautomeric equilibrium.

Mass Spectrometry (MS)[4]

« Method: LC-MS (ESI+)

e Result: Observed [M+H]* = 107.1 m/z.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://en.wikipedia.org/wiki/Seyferth%E2%80%93Gilbert_homologation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6618606?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Fragmentation: A characteristic fragment at m/z 80 may be observed, corresponding to the
loss of HCN or CzHz, typical for pyrazoles.

Infrared Spectroscopy (FT-IR)

IR provides the first confirmation of the alkyne functionality.

Frequency (cm™?) Assignment Diagnostic Value

Sharp, strong band confirming
3250 - 3300 =C-H Stretch ]
terminal alkyne.

Weak to medium band (often
2100 - 2150 C=C Stretch weak in internal alkynes, but
visible here).

Broad band, confirms
3100 - 3200 N-H Stretch unsubstituted pyrazole

nitrogen.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool. The spectra will show broadening due to annular tautomerism (rapid
proton exchange between N1 and N2).

Tautomerism: The "Breathe" of the Ring

In solution (especially DMSO-ds), the H on N1 rapidly migrates to N2. This makes the C3 and
C5 positions "average" out on the NMR timescale, or appear as broad distinct signals if
exchange is slow (low temp).

o Tautomer A: 3-ethynyl-4-methyl-1H-pyrazole

o Tautomer B: 5-ethynyl-4-methyl-1H-pyrazole (Identical chemically, but distinct if N is fixed).

Predicted H NMR Data (DMSO-ds, 400 MHZz)
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Shift (6 ppm) Multiplicity

Integration Assignment Notes

Exchangeable
with D20. Very

12.80 Broad s 1H NH
broad due to
tautomerism.
Pyrazole ring
proton. Shifts
7.60 S 1H H-5 upfield/downfield
depending on
tautomer ratio.
Terminal alkyne
roton. Ma
4.25 s 1H =C-H P Y
show small long-
range coupling.
Methyl group at
2.15 s 3H CHs YL arotp
C4.
Predicted 33C NMR Data (DMSQ-de 100 MHZz)
Shift (6 ppm) Assignment Mechanistic Insight
Quaternary carbon attached to
142.0 C-3 (or C-5)
the alkyne.
Methine carbon (CH) of the
130.5 C-5 (or C-3) )
pyrazole ring.
uaternary carbon bearing the
116.0 C-4 Q Y g
methyl group.
82.5 -C= Internal alkyne carbon.
76.0 =CH Terminal alkyne carbon.
10.5 CHs Methyl carbon.

Advanced Elucidation: 2D NMR Logic
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To prove the 3-ethynyl-4-methyl regiochemistry (vs. 4-ethynyl-3-methyl), HMBC (Heteronuclear
Multiple Bond Correlation) is required.
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Caption: HMBC correlations confirming the 3,4-substitution pattern. The Methyl group shows
correlations to both the Alkyne-bearing carbon (C3) and the Methine carbon (C5).

Self-Validation Checklist

e Does the Methyl correlate to the Alkyne-bearing carbon?

o Yes: In the 3-ethynyl-4-methyl isomer, the methyl protons (at C4) are 3 bonds away from
C3 (alkyne-bearing). You will see a cross-peak.

o No: In the 4-ethynyl-3-methyl isomer, the methyl (at C3) is 3 bonds away from C4 (alkyne-
bearing).

o Differentiation: The key is the H-5 proton. In the target structure, H-5 is a singlet. In the 4-
ethynyl-3-methyl isomer, the proton is also a singlet but would show different NOE
interactions. The most robust proof is the 13C shift of the alkyne-bearing carbon: C3
(adjacent to N) is typically more deshielded (~140-150 ppm) than C4 (~100-115 ppm).
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o Source: Trombini, C. (2014).[3] "Design and synthesis of new inhibitors of
Acetylcholinesterase." Alma Mater Studiorum - Universita di Bologna, PhD Thesis.
(Describes synthesis of compound 138 from aldehyde 137 via Ohira-Bestmann).

o URL:[Link]
o Ohira-Bestmann Reagent & Mechanism

o Source: Miiller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[4] "An Improved
One-pot Procedure for the Synthesis of Alkynes from Aldehydes.” Synlett, 1996(06), 521-
522.[4]

o Tautomerism in Pyrazoles

o Source: Alkorta, 1., & Elguero, J. (2019). "Revisiting the Structure and Chemistry of 3(5)-
Substituted Pyrazoles." Molecules, 24(24), 4503.

o URL:[Link]
e General NMR Data for Methyl-Pyrazoles

o Source: Claramunt, R. M., et al. (1991). "Carbon-13 NMR spectroscopy of pyrazoles."
Magnetic Resonance in Chemistry, 29(1), 89-99.

o URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Comprehensive Structure Elucidation of 3-Ethynyl-4-
methyl-1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b6618606/docs#comprehensive-structure-elucidation-
of-3-ethynyl-4-methyl-1h-pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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